![molecular formula C9H12N2O2 B3155713 4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine CAS No. 80882-44-6](/img/structure/B3155713.png)
4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine
Overview
Description
4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine is a unique chemical compound with the linear formula C9H11NO2 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine can be represented by the SMILES stringCC1(OCCO1)C2=CC=NC=C2
and the InChI string 1S/C9H11NO2/c1-9(11-6-7-12-9)8-2-4-10-5-3-8/h2-5H,6-7H2,1H3
. Physical And Chemical Properties Analysis
The molecular formula of 4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine is C9H11NO2 . The molecular weight is not explicitly mentioned, but it can be calculated based on the molecular formula.Scientific Research Applications
- Application : Researchers have explored methyl (2,2-dimethyl-1,3-dioxolan-4-yl)methyl carbonate (MMC) , which can be synthesized from glycerol, as a bio-based solvent. However, being bio-derived alone isn’t sufficient for a solvent to be considered green. A comprehensive approach combining in silico modeling, experimental parameters, and toxicity testing is essential .
- Application : Investigating the biodegradability of 4-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-amine could contribute to the development of biodegradable polymers .
- Application : These compounds showed promise in terms of stereochemistry retention, molecular weight dispersity, and thermal properties. They could be useful in polymer materials .
- Application : 2-Ethyl-2-methyl-1,3-dioxolane has been employed as a reagent in selective ketalization reactions. It has also played a role in the enantioselective total synthesis of (-)-strychnine .
Bio-Based Solvents Development
Biodegradable Polymers
Polymer Materials
Organic Synthesis
Safety and Hazards
properties
IUPAC Name |
4-(2-methyl-1,3-dioxolan-2-yl)pyridin-2-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-9(12-4-5-13-9)7-2-3-11-8(10)6-7/h2-3,6H,4-5H2,1H3,(H2,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSVVCPYNJQMJY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=NC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801253991 | |
Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methyl-1,3-dioxolan-2-yl)pyridin-2-amine | |
CAS RN |
80882-44-6 | |
Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=80882-44-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(2-Methyl-1,3-dioxolan-2-yl)-2-pyridinamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801253991 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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